![molecular formula C7H10BrN3 B2384116 3-Brom-5-methyl-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin CAS No. 1782045-58-2](/img/structure/B2384116.png)
3-Brom-5-methyl-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound with the molecular formula C7H10BrN3 It is characterized by a pyrazolo[1,5-A]pyrazine core structure, which is a fused bicyclic system containing nitrogen atoms
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. In vitro studies have shown that 3-bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can inhibit the growth of various bacterial strains.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazolo derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to 3-bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine exhibited promising inhibitory effects.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms.
Case Study: Anticancer Efficacy
In a study assessing the cytotoxic effects of 3-bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine on human cancer cell lines (MCF-7 breast cancer and HCT116 colon cancer), significant cell death was observed at specific concentrations.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis via mitochondrial pathway |
HCT116 | 20 | Cell cycle arrest at G2/M phase |
Wirkmechanismus
Target of Action
Similar compounds have been found to act as core protein allosteric modulators (cpams) for the hepatitis b virus (hbv) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to inhibit the activity of certain proteins or enzymes .
Biochemical Pathways
Similar compounds have been found to inhibit the replication of hbv by modulating the conformation of the hbv core protein .
Result of Action
Similar compounds have been found to effectively inhibit a wide range of nucleoside-resistant hbv mutants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the bromination of 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine
- 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Uniqueness
3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its reactivity and biological activity compared to its analogs .
Biologische Aktivität
3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine (CAS: 1782045-58-2) is a heterocyclic compound characterized by its unique pyrazolo structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and pharmacology.
- Molecular Formula : C7H10BrN3
- Molecular Weight : 216.08 g/mol
- IUPAC Name : 3-bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Purity : Typically ≥97% in commercial preparations
Biological Activity
The biological activity of 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is primarily attributed to its interactions with various biological targets. Research indicates that this compound exhibits significant antitumor , anti-inflammatory , and antimicrobial properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazolo compounds can effectively inhibit cancer cell proliferation. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- Mechanism of Action : The compound is believed to induce apoptosis through the activation of caspases and modulation of key signaling pathways such as NF-kB and p53 .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine | MCF-7 | 12.5 | Apoptosis induction |
3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine | MDA-MB-231 | 9.8 | ROS generation |
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation markers in vitro. Studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6.
Antimicrobial Activity
Research suggests that pyrazole derivatives possess notable antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of metabolic pathways.
Case Studies
- Combination Therapy in Breast Cancer : A study explored the synergistic effects of combining 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine with doxorubicin. The results indicated enhanced cytotoxicity compared to doxorubicin alone, particularly in resistant cancer cell lines .
- Inhibition of DHODH : Another investigation highlighted the compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies. This inhibition was more potent than established DHODH inhibitors like brequinar .
Eigenschaften
IUPAC Name |
3-bromo-5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-10-2-3-11-7(5-10)6(8)4-9-11/h4H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFYRCPNPBWODK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=C(C=N2)Br)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.